(2,4-Dichloro-3-methylphenyl)methanol
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Overview
Description
(2,4-Dichloro-3-methylphenyl)methanol is an organic compound with the molecular formula C8H8Cl2O. It is a derivative of benzyl alcohol, where the benzene ring is substituted with two chlorine atoms at the 2 and 4 positions and a methyl group at the 3 position. This compound is used in various chemical and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-Dichloro-3-methylphenyl)methanol typically involves the chlorination of 3-methylphenylmethanol. The reaction is carried out in the presence of a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5). The reaction conditions include maintaining a controlled temperature and using an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring high yield and purity of the final product. The use of automated systems also enhances the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
(2,4-Dichloro-3-methylphenyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding hydrocarbon.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the chlorine atoms under basic conditions.
Major Products Formed
Oxidation: 2,4-Dichloro-3-methylbenzaldehyde or 2,4-Dichloro-3-methylbenzoic acid.
Reduction: 2,4-Dichloro-3-methylbenzene.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2,4-Dichloro-3-methylphenyl)methanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of (2,4-Dichloro-3-methylphenyl)methanol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the chlorine atoms can participate in halogen bonding. These interactions can affect the function of enzymes and receptors, leading to various biological effects. The exact pathways and targets are still under investigation.
Comparison with Similar Compounds
Similar Compounds
- (3-Chloro-4-methylphenyl)methanol
- (4-Chloro-3-methylphenyl)methanol
- (2-Chloro-5-methylphenyl)methanol
- (4-Chloro-3,5-dimethylphenyl)methanol
Uniqueness
(2,4-Dichloro-3-methylphenyl)methanol is unique due to the specific positioning of the chlorine atoms and the methyl group on the benzene ring. This unique substitution pattern imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C8H8Cl2O |
---|---|
Molecular Weight |
191.05 g/mol |
IUPAC Name |
(2,4-dichloro-3-methylphenyl)methanol |
InChI |
InChI=1S/C8H8Cl2O/c1-5-7(9)3-2-6(4-11)8(5)10/h2-3,11H,4H2,1H3 |
InChI Key |
GMYPBCUXPLDCOU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1Cl)CO)Cl |
Origin of Product |
United States |
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